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Introduction
Trimethyl-D9-Acetic Acid, also known as Pivalic acid-d9, is the deuterated isotopologue of

trimethylacetic acid (pivalic acid). This stable, non-radioactive labeled compound serves as a

valuable tool in pharmaceutical research and development, primarily in the fields of drug

metabolism and pharmacokinetics (DMPK). The substitution of hydrogen atoms with deuterium,

a heavier isotope, imparts a greater stability to the C-D bond compared to the C-H bond. This

"kinetic isotope effect" can significantly alter the metabolic fate of a molecule, making

Trimethyl-D9-Acetic Acid an important internal standard in analytical studies and a building

block for creating more metabolically robust drug candidates.[1]

This technical guide provides a comprehensive overview of Trimethyl-D9-Acetic Acid,

including its chemical properties, synthesis, analytical characterization, and its application in

metabolic stability studies. Detailed experimental protocols and data are presented to assist

researchers in utilizing this compound in their own studies.
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Chemical and Physical Properties
The fundamental properties of Trimethyl-D9-Acetic Acid are summarized in the table below.

These properties are essential for its handling, storage, and application in experimental

settings.

Property Value Reference(s)

Chemical Name

3,3,3-trideuterio-2,2-

bis(trideuteriomethyl)propanoic

acid

[2][3]

Synonyms
Pivalic acid-d9, Trimethyl-d9-

acetic acid
[2][3]

CAS Number 42983-07-3 [2][4]

Molecular Formula C₅HD₉O₂ [4]

Molecular Weight 111.19 g/mol [3]

Monoisotopic Mass 111.124570271 Da [3]

Appearance White crystalline solid [4]

Solubility Soluble in organic solvents [4]

Storage Temperature
Room temperature, protected

from light and moisture
[5]

Synthesis of Trimethyl-D9-Acetic Acid
While several methods exist for the deuteration of carboxylic acids, a common and effective

approach for the synthesis of Trimethyl-D9-Acetic Acid is through a Grignard reaction using a

deuterated starting material. This method ensures a high level of deuterium incorporation.

Proposed Synthesis Protocol: Grignard Reaction
This protocol is based on the established Grignard reaction for the synthesis of pivalic acid,

adapted for the use of a deuterated precursor.[6]
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Reaction Scheme:
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Figure 1: Proposed synthesis of Trimethyl-D9-Acetic Acid.

Materials:

tert-Butyl-d9 chloride

Magnesium turnings

Anhydrous diethyl ether

Dry ice (solid carbon dioxide)

Hydrochloric acid (for workup)

Procedure:

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux

condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in

anhydrous diethyl ether under a nitrogen atmosphere. A solution of tert-butyl-d9 chloride in

anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is

gently refluxed until the magnesium is consumed, forming the tert-butyl-d9-magnesium

chloride (Grignard reagent).
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Carboxylation: The Grignard reagent solution is cooled in an ice bath and then slowly poured

over crushed dry ice with vigorous stirring. The dry ice provides the carboxyl group.

Acidic Workup: After the addition is complete, the reaction mixture is allowed to warm to

room temperature. A dilute solution of hydrochloric acid is then slowly added to protonate the

carboxylate salt and dissolve the magnesium salts.

Extraction and Purification: The ether layer is separated, and the aqueous layer is extracted

with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate,

filtered, and the solvent is removed by rotary evaporation. The resulting crude Trimethyl-D9-
Acetic Acid can be further purified by distillation or recrystallization.

Analytical Characterization
The identity and purity of synthesized Trimethyl-D9-Acetic Acid are typically confirmed using

a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

NMR Spectroscopy
¹H NMR: In the proton NMR spectrum of fully deuterated Trimethyl-D9-Acetic Acid, the

characteristic singlet of the nine equivalent protons of the tert-butyl group in pivalic acid

(typically around 1.2 ppm) will be absent. A broad singlet corresponding to the acidic proton

of the carboxyl group will be observed, typically in the range of 10-12 ppm, which will be

exchangeable with D₂O.

¹³C NMR: The carbon-13 NMR spectrum is a powerful tool for confirming the carbon

skeleton. For Trimethyl-D9-Acetic Acid, one would expect to see a signal for the quaternary

carbon and a signal for the carboxyl carbon. The methyl carbon signals would appear as

multiplets due to coupling with deuterium.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for the analysis of volatile organic compounds like

Trimethyl-D9-Acetic Acid.

Experimental Protocol: GC-MS Analysis of Trimethyl-D9-Acetic Acid
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Derivatization: To increase volatility, the carboxylic acid is often derivatized, for example, by

silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%

trimethylchlorosilane (TMCS).[7]

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a

suitable capillary column (e.g., a 5% phenyl-polymethylsiloxane column).[8] The oven

temperature is programmed to achieve optimal separation from other components.[8]

Mass Spectrometry Detection: The eluting compounds are introduced into a mass

spectrometer. The mass spectrum of the derivatized Trimethyl-D9-Acetic Acid will show a

molecular ion peak corresponding to the deuterated derivative, which will be 9 mass units

higher than its non-deuterated counterpart. The fragmentation pattern can also be used for

structural confirmation.

Application in Metabolic Stability Studies
A primary application of Trimethyl-D9-Acetic Acid is in drug metabolism studies, where it can

be used as an internal standard or as a building block to create deuterated drug candidates

with potentially improved metabolic stability.

The Kinetic Isotope Effect and Metabolic Stability
The replacement of hydrogen with deuterium can slow down the rate of metabolic reactions

where the cleavage of a C-H bond is the rate-determining step.[9] This is because the C-D

bond has a lower zero-point energy and thus a higher activation energy for cleavage. This

phenomenon, known as the deuterium kinetic isotope effect (DKIE), can lead to a reduced rate

of metabolism, a longer biological half-life, and altered pharmacokinetic profiles of drugs.[9]

In Vitro Metabolic Stability Assay
The metabolic stability of a compound is often assessed in vitro using liver microsomes, which

contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

Experimental Workflow: In Vitro Metabolic Stability Assay
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Figure 2: Workflow for an in vitro metabolic stability assay.
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Quantitative Data Presentation
The following table presents representative data from a comparative in vitro metabolic stability

study of a hypothetical compound and its deuterated analog in rat and human liver

microsomes. This data illustrates the potential impact of deuteration on metabolic clearance

and half-life. The values are based on a similar study on enzalutamide and its deuterated

analog.[9]

Compound Species
Intrinsic Clearance
(CLint) (μL/min/mg
protein)

Half-life (t½) (min)

Non-deuterated

Analog
Rat 55.4 12.5

Deuterated Analog Rat 27.9 24.8

Non-deuterated

Analog
Human 15.8 43.9

Deuterated Analog Human 4.3 161.2

Potential Biological Activity and Signaling Pathways
While Trimethyl-D9-Acetic Acid itself is primarily used as a research tool, its non-deuterated

counterpart, pivalic acid, and other short-chain fatty acids can exhibit biological activity. For

instance, some short-chain fatty acids are known to modulate cellular signaling pathways.

Although specific signaling pathway interactions for Trimethyl-D9-Acetic Acid have not been

extensively documented, we can extrapolate from related compounds. For example, alpha-

lipoic acid, another carboxylic acid, has been shown to activate the PI3-kinase/Akt signaling

pathway, which is crucial for cell survival and proliferation.

Hypothetical Signaling Pathway Modulation:

The diagram below illustrates a hypothetical scenario where a small molecule carboxylic acid

could activate a signaling cascade, such as the PI3-kinase/Akt pathway, leading to downstream

cellular effects.
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Figure 3: Hypothetical activation of the PI3K/Akt pathway.
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Conclusion
Trimethyl-D9-Acetic Acid is a powerful tool for researchers in drug discovery and

development. Its primary utility lies in its application as an internal standard for quantitative

bioanalysis and as a synthetic precursor for creating deuterated drug candidates with

potentially enhanced metabolic stability. Understanding the principles of the kinetic isotope

effect and having access to robust experimental protocols for its synthesis, analysis, and

application are crucial for leveraging the full potential of this deuterated compound. This guide

has provided a foundational overview to support such research endeavors. Further

investigation into the specific biological effects of Trimethyl-D9-Acetic Acid may reveal

additional applications in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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